molecular formula C9H18N2O B3308547 3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine CAS No. 938339-05-0

3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine

Cat. No.: B3308547
CAS No.: 938339-05-0
M. Wt: 170.25 g/mol
InChI Key: SUMVCYJPLVVMKQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and an amine group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine typically involves the reaction of 4-methylpiperidine with a suitable acylating agent. One common method is the acylation of 4-methylpiperidine with propanoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides (e.g., methyl iodide), often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxides

    Reduction: Corresponding alcohols

    Substitution: N-alkylated derivatives

Scientific Research Applications

3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The exact pathways and targets can vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A precursor in the synthesis of 3-(4-Methyl-1-piperidinyl)-3-oxo-1-propanamine.

    3-(4-Methyl-1-piperidinyl)propanoic acid: Another derivative with similar structural features.

    N-alkylated piperidines: Compounds with similar piperidine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMVCYJPLVVMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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